molecular formula C16H12N2O2 B10864749 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- CAS No. 59262-06-5

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-

Cat. No.: B10864749
CAS No.: 59262-06-5
M. Wt: 264.28 g/mol
InChI Key: BNATYEFQCUHVCT-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- is a heterocyclic compound that belongs to the oxazolone family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The compound is known for its diverse chemical reactivity and has been studied for various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- typically involves the condensation of an aromatic aldehyde with an amino acid derivative. One common method is the reaction of benzaldehyde with glycine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one
  • 4-Phenyl-3-phenylamino-4H-[1,2,4]thiadiazol-5-one

Uniqueness

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- is unique due to its specific structural features and reactivity. The presence of the phenylamino group and the oxazolone ring imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

59262-06-5

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-phenyl-4-(phenyliminomethyl)-1,3-oxazol-5-ol

InChI

InChI=1S/C16H12N2O2/c19-16-14(11-17-13-9-5-2-6-10-13)18-15(20-16)12-7-3-1-4-8-12/h1-11,19H

InChI Key

BNATYEFQCUHVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC=C3

Origin of Product

United States

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